molecular formula C6H8BNO3 B044794 2-Methoxy-5-pyridineboronic acid CAS No. 163105-89-3

2-Methoxy-5-pyridineboronic acid

Cat. No. B044794
CAS No.: 163105-89-3
M. Wt: 152.95 g/mol
InChI Key: DHADXDMPEUWEAS-UHFFFAOYSA-N
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Patent
US07563811B2

Procedure details

5-Bromo-2-methoxypyridine (152 g) was dissolved in tetrahydrofuran anhydride (1520 mL) under stirring in nitrogen atmosphere, followed by cooling to −75.1° C. as bulk temperature. Under cooling and stirring, 380 mL of a 2.46 mol/L butyl lithium solution was added dropwise thereinto, followed by the dropwise addition of 192 mL of trimethoxyborane. The cooling bath was removed 30 minutes after completion of the dropwise addition, and the mixture was stirred at room temperature overnight. On the next day, 1.5 L of a 2 mol/L aqueous solution of hydrochloric acid was added thereto, followed by stirring for 1.5 hours. Then, it was neutralized with 460 mL of a 5 mol/L aqueous solution of sodium hydroxide. It was then extracted with 1 L of ethyl acetate, and the resulting aqueous layer was extracted again with 1 L of ethyl acetate. The combined organic layer was washed twice with 1 L of 10% saline water, dried over anhydrous magnesium sulfate, and then evaporated, to give 105 g (88%) of the title compound as a slightly yellowish white solid.
Quantity
152 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydrofuran anhydride
Quantity
1520 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
192 mL
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.C([Li])CCC.C[O:16][B:17](OC)[O:18]C>>[CH3:9][O:8][C:5]1[N:6]=[CH:7][C:2]([B:17]([OH:18])[OH:16])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
152 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)OC
Name
tetrahydrofuran anhydride
Quantity
1520 mL
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
192 mL
Type
reactant
Smiles
COB(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75.1 °C
Stirring
Type
CUSTOM
Details
under stirring in nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under cooling
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
after completion of the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
On the next day, 1.5 L of a 2 mol/L aqueous solution of hydrochloric acid was added
STIRRING
Type
STIRRING
Details
by stirring for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
It was then extracted with 1 L of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous layer was extracted again with 1 L of ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed twice with 1 L of 10% saline water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=N1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 105 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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